molecular formula C10H19ClO3 B092878 8-Chloro-6-hydroxyoctanoic acid ethyl ester CAS No. 1070-65-1

8-Chloro-6-hydroxyoctanoic acid ethyl ester

Cat. No.: B092878
CAS No.: 1070-65-1
M. Wt: 222.71 g/mol
InChI Key: YSFJHUHDLIFMPB-UHFFFAOYSA-N
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Description

8-Chloro-6-hydroxyoctanoic acid ethyl ester (CAS 1070-65-1) is an organochlorine compound with the molecular formula C₁₀H₁₉ClO₃ and a molar mass of 222.709 g/mol . It features an ethyl ester group, a hydroxyl (-OH) substituent at position 6, and a chlorine atom at position 8 on an octanoic acid backbone. This compound is a key intermediate in synthesizing thioctic acid (α-lipoic acid), a potent antioxidant used in pharmaceuticals . Its stereochemical configuration (0 of 1 defined stereocenters, as per ) suggests flexibility in enantioselective synthesis, particularly for chiral derivatives like R-lipoic acid .

Properties

IUPAC Name

ethyl 8-chloro-6-hydroxyoctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClO3/c1-2-14-10(13)6-4-3-5-9(12)7-8-11/h9,12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFJHUHDLIFMPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40910210
Record name Ethyl 8-chloro-6-hydroxyoctanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070-65-1
Record name Octanoic acid, 8-chloro-6-hydroxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1070-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octanoic acid, 8-chloro-6-hydroxy-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 8-chloro-6-hydroxyoctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

8-Chloro-6-hydroxyoctanoic acid ethyl ester (also known as ethyl 8-chloro-6-hydroxyoctanoate) is a compound with significant biological activity, particularly in pharmacology and biochemistry. Its unique structural features, including a hydroxyl group at position six and a chlorine atom at position eight, contribute to its potential as a chiral precursor in the synthesis of various therapeutic agents. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

  • Molecular Formula: C₁₀H₁₉ClO₃
  • Molecular Weight: 222.71 g/mol
  • Functional Groups: Hydroxyl (-OH), Chloro (-Cl)

The presence of these functional groups enhances the compound's lipophilicity and interaction with biological systems, influencing metabolic pathways and enzyme activities.

Chiral Precursor in Drug Synthesis

This compound serves as a chiral precursor in the synthesis of various chiral drugs, including α-lipoic acid, which is used for treating diabetic neuropathy and other conditions. The compound's ability to undergo enantioselective reduction makes it valuable in producing specific enantiomers with enhanced biological activity.

Enzymatic Synthesis

Research has identified that this compound can be utilized in enzymatic reactions involving specific biocatalysts. For instance, a novel reductase from Candida parapsilosis has shown high activity towards the ε-ketoester form of the compound, resulting in significant yields and enantiomeric excesses (over 99%) during synthesis processes.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors within biological systems. The compound can act as an enzyme inhibitor or modulator, influencing various metabolic pathways.

Interaction Studies

Studies have demonstrated that the compound binds effectively to specific biological targets, facilitating its role in drug development contexts. This binding capability is crucial for understanding its therapeutic potential and mechanisms of action .

Research Findings and Case Studies

StudyFindings
Synthesis of α-Lipoic Acid The enzymatic resolution of chiral chlorohydrin precursors using this compound resulted in high yields of (R)-α-lipoic acid, showcasing its utility in pharmaceutical applications.
Enantioselective Reduction A biocatalytic process using Mucor racemosus and Geotrichum candidum produced (R) and (S) enantiomers with optical yields ranging from 70% to 95%, indicating the compound's effectiveness in asymmetric synthesis .
Thermal Stability Improvement A variant enzyme (CpAR2S131Y/Q252I) demonstrated improved activity towards the compound with increased thermal stability, enhancing its application in industrial processes.

Scientific Research Applications

Synthesis of Lipoic Acid

Overview:
One of the primary applications of 8-chloro-6-hydroxyoctanoic acid ethyl ester is in the synthesis of α-lipoic acid, a compound with antioxidant properties and various therapeutic uses.

Process:

  • The compound serves as a chiral precursor for the enzymatic resolution of chlorohydrin, which is crucial for synthesizing both (R)- and (S)-α-lipoic acid.
  • Enzymatic methods utilizing lipases facilitate the enantioselective transacylation of this ester with vinyl acetate, yielding high-purity lipoic acid derivatives .

Case Study:
Zhou et al. (2014) demonstrated the effectiveness of this compound in producing (R)-α-lipoic acid through enzymatic methods, achieving significant yields and enantiomeric purity .

Intermediate for Chemical Synthesis

Overview:
this compound is utilized as an intermediate in various chemical syntheses, particularly in producing other chlorinated compounds.

Applications:

  • It can be converted into 6,8-dichlorooctanoic acid esters through hydrolysis and subsequent reactions with inorganic acids, which are useful in further synthetic applications .
  • The compound can also undergo ester interchange reactions to form polymers, making it valuable in materials science .

Biological Studies

Overview:
The compound has been employed in biological studies due to its unique structural properties.

Applications:

  • It is used in research focusing on enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases and carbonyl reductases for producing chiral alcohols from ketones .
  • Its role as a chiral building block makes it essential for studying stereochemistry and reaction mechanisms in organic chemistry.

Pharmaceutical Applications

Overview:
Beyond lipoic acid synthesis, this compound has potential applications in drug development.

Applications:

  • Its derivatives may serve as precursors for various pharmaceutical agents due to their biological activity and ability to modify pharmacokinetics.
  • Research into its safety profile and efficacy is ongoing to explore its potential therapeutic benefits .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 8-chloro-6-hydroxyoctanoic acid ethyl ester with analogous esters, emphasizing functional groups, reactivity, and applications:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Functional Groups Key Properties/Applications
This compound 1070-65-1 C₁₀H₁₉ClO₃ 222.71 Ethyl ester, -OH, -Cl Intermediate in R-lipoic acid synthesis; enzymatic reduction precursor .
8-Chloro-6-oxo-octanoic acid ethyl ester 50628-91-6 C₁₀H₁₇ClO₃ 220.69 Ethyl ester, ketone (-C=O), -Cl Precursor to hydroxy ester via ketoreductases (e.g., CpAR2 enzyme variant ).
Ethyl 6,8-dichlorooctanoate 1070-64-0 C₁₀H₁₈Cl₂O₂ 241.15 Ethyl ester, two -Cl groups Higher lipophilicity; potential for nucleophilic substitution reactions .
Ethyl 6-chloro-6-oxohexanoate 1071-71-2 C₈H₁₃ClO₃ 192.64 Ethyl ester, ketone (-C=O), -Cl Shorter carbon chain; used in small-molecule drug synthesis .
5-((3R)-1-Oxido-1,2-dithiolan-3-yl)pentanoic acid (Thioctic acid impurity) 188783-96-2 C₈H₁₄O₃S₂ 222.33 Sulfoxide, carboxylic acid Oxidation byproduct in thioctic acid production; highlights quality control challenges .

Functional Group Analysis

  • Hydroxyl vs. Ketone Groups: The hydroxyl group in this compound enables hydrogen bonding, increasing water solubility compared to its oxo counterpart (8-chloro-6-oxo-octanoic acid ethyl ester) . The ketone group in the latter enhances electrophilicity, making it reactive in enzymatic reductions (e.g., CpAR2S131Y/Q252I enzyme improves conversion efficiency by 78% ).
  • Chlorine Substitution: Replacing the hydroxyl group with a second chlorine (as in ethyl 6,8-dichlorooctanoate) increases lipophilicity (logP ~2.8 vs. ~1.5 for hydroxy ester), favoring membrane permeability in drug delivery .

Physicochemical Properties

  • Solubility : Hydroxy esters exhibit moderate aqueous solubility (1–5 mg/mL) due to -OH polarity, whereas dichloro derivatives require organic solvents (e.g., DMSO) .
  • Stability : The oxo ester requires storage at +4°C to prevent degradation, while hydroxy esters are stable at room temperature .

Preparation Methods

Biocatalyst Screening and Reaction Design

The chemoenzymatic approach leverages keto reductases to enantioselectively reduce ethyl 8-chloro-6-oxooctanoate (C₁₀H₁₇ClO₃) to the (R)-hydroxy derivative. High-throughput screening identified keto reductase HGD-1 as highly effective, achieving a 95% substrate conversion rate under optimized conditions. Key parameters include:

ParameterOptimal ValueImpact on Yield/EE
Substrate concentration50 g/LHigher concentrations reduce enzyme efficiency
Temperature25–30°CStabilizes enzyme activity
pH6.5–7.5Maximizes reductase activity
CofactorsNADPH (0.05 g/L), GDH (4 g/L)Regenerates NADPH for sustained catalysis

This method produces 92% yield with minimal byproducts, offering a green alternative to traditional chemical reductions.

Directed Evolution for Enhanced Enzyme Performance

Wild-type ε-keto ester reductase CpAR2 from Candida parapsilosis was engineered via co-evolution to improve activity and thermostability. The S131Y/Q252I variant increased activity from 120 U/mg to 214 U/mg and raised the half-deactivation temperature (T<sub>50</sub>) by 2.3°C. This mutant enables a productivity of 530 g/L/d using only 2 g/L of E. coli cells, reducing biocatalyst costs by 40% compared to earlier methods.

Enzymatic Resolution Using Lipases

Lipase-Catalyzed Kinetic Resolution

Racemic ethyl 8-chloro-6-hydroxyoctanoate is resolved using stereoselective lipases in aqueous or biphasic systems. Lipase PS-D, MY, and CRL exhibit the highest enantioselectivity, achieving 93.8% enantiomeric excess (ee) for the (R)-isomer. Critical factors include:

  • Reaction medium : A 1:1 water/n-hexane system enhances enzyme stability and substrate solubility.

  • Substrate concentration : 45–90 mmol/L balances reaction rate and enzyme inhibition.

  • pH : 6.0–7.0 phosphate buffer maintains lipase activity.

Post-reaction, the (R)-ester is extracted at pH 9.0–10.0, while the (S)-acid is recovered at pH 2.0–3.0, achieving a 46.7% yield of the target compound.

Comparison of Lipase Performance

LipaseEnantiomeric Excess (%)Yield (%)Reaction Time (h)
PS-D93.846.70.5–1
MY89.242.11–1.5
CRL85.638.91.5–2

Lipase PS-D’s superior performance is attributed to its broader substrate pocket, accommodating the ester’s chloro and hydroxyl groups.

Chemical Reduction of 8-Chloro-6-oxooctanoate

Sodium Borohydride Reduction

Ethyl 8-chloro-6-oxooctanoate is reduced using NaBH₄ in dichloroethane at 10–30°C. Tetrabutylammonium bromide (1 wt%) accelerates the reaction, achieving 92% purity after 4 hours. However, this method lacks enantiocontrol, producing racemic hydroxyester requiring subsequent resolution.

Catalytic Hydrogenation

Palladium or nickel catalysts enable asymmetric hydrogenation but face challenges:

  • Chlorine lability : High H₂ pressures (>50 bar) risk dechlorination.

  • Enantioselectivity : Modest ee (70–80%) necessitates additional chiral purification.

Hybrid Chemoenzymatic-Chemical Approaches

Sequential Chlorination and Reduction

A patented method involves:

  • Chlorination : Ethyl 6-hydroxyoctanoate treated with SOCl₂/pyridine at 0°C, inducing inversion at C-6.

  • Reduction : NaBH₄ reduces the intermediate ketoester to the hydroxyester.
    This two-step process achieves 77% yield but requires careful temperature control to prevent racemization.

Continuous Flow Systems

Microreactor technology enhances the hybrid approach by:

  • Reducing reaction time from 12 hours to 2 hours.

  • Improving yield to 85% via precise thermal and mixing control.

Optimization and Scale-Up Challenges

Byproduct Formation and Mitigation

Common byproducts include:

  • 6,8-Dichlorooctanoate : Forms via over-chlorination; minimized by limiting Cl₂ exposure.

  • Over-reduced diol : Avoided using stoichiometric NaBH₄.

Solvent and Environmental Impact

SolventBiocompatibilityRecycling PotentialCarbon Footprint
DichloroethaneLowPoorHigh
n-HexaneModerateGoodModerate
Aqueous bufferHighExcellentLow

Aqueous systems reduce waste by 60% compared to organic solvents .

Q & A

Q. How can the structure and purity of this compound be verified post-synthesis?

  • Methodological Answer : Structural confirmation requires NMR (¹H/¹³C) for functional group analysis, mass spectrometry (MS) for molecular weight validation, and comparison with standardized SMILES (CCOC(=O)CCCCC(=O)CCCl) or InChI identifiers. Purity assessment via GC-MS or HPLC is recommended to detect byproducts .

Q. What role does this compound play in the synthesis of α-lipoic acid?

  • Methodological Answer : It serves as a key intermediate. After chlorination to form the dichloro derivative (LXII), treatment with sulfur and sodium sulfide in ethanol facilitates cyclic disulfide formation, yielding α-lipoic acid. Hydrolysis of the ester group finalizes the process .

Advanced Research Questions

Q. How can reaction conditions be optimized to control stereochemical outcomes during synthesis?

  • Methodological Answer : Inversion during chlorination (SOCl₂/pyridine) is solvent- and temperature-dependent. Computational modeling (DFT) can predict transition states, while experimental optimization (e.g., varying pyridine concentration or reaction time) minimizes racemization. Monitoring via in-situ IR spectroscopy ensures real-time stereochemical tracking .

Q. What analytical methodologies resolve contradictions in reported reaction yields or byproduct profiles?

  • Methodological Answer : Multi-technique cross-validation (e.g., GC-MS, LC-QTOF) identifies byproducts. Design of Experiments (DoE) can isolate variables (e.g., reagent stoichiometry, temperature) affecting yield discrepancies. Statistical tools like Spearman correlation (as in heatmap analysis of distillation byproducts) quantify parameter interactions .

Q. How can computational tools predict the reactivity and stability of this compound under varying conditions?

  • Methodological Answer : Molecular dynamics simulations assess stability in solvents (e.g., EtOH vs. MeOH), while QSPR models correlate substituent effects (e.g., chloro vs. hydroxy groups) with reactivity. DFT calculations evaluate energy barriers for inversion or ester hydrolysis pathways .

Q. What strategies mitigate competing side reactions during esterification or chlorination?

  • Methodological Answer : Moisture control (critical for SOCl₂ reactivity) and stepwise reagent addition reduce hydrolysis byproducts. Using scavengers (e.g., molecular sieves) during esterification improves yield. Reaction monitoring via TLC or inline analytics (e.g., ReactIR) enables timely intervention .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the impact of temperature on stereochemical outcomes?

  • Methodological Answer : A factorial design varying temperature (e.g., 0°C to 40°C) and chlorination time, paired with chiral HPLC analysis, quantifies enantiomeric excess (ee). Arrhenius plots of inversion rates can model temperature dependence, while ANOVA identifies significant factors .

Q. What approaches address discrepancies in literature-reported spectroscopic data for this compound?

  • Methodological Answer : Cross-referencing with high-purity standards (e.g., CAS 50628-91-6) and spectral databases (NIST, SDBS) validates NMR/IR peaks. Collaborative interlaboratory studies using identical conditions (solvent, concentration) harmonize data .

Critical Evaluation and Further Research

Q. How can researchers critically assess the limitations of synthetic methodologies for this compound?

  • Methodological Answer : Systematic error analysis (e.g., yield vs. purity trade-offs in enantiomer separation) and benchmarking against green chemistry metrics (E-factor, atom economy) highlight inefficiencies. Comparative studies with alternative routes (e.g., enzymatic resolution) identify improvement avenues .

What unresolved questions warrant further investigation in its application to bioactive molecule synthesis?

  • Methodological Answer : The compound's potential in synthesizing disulfide-based antioxidants (beyond α-lipoic acid) remains underexplored. Mechanistic studies on sulfur insertion efficiency and scalability of disulfide cyclization could expand its utility .

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